N'-[(E)-[4-(METHYLSULFANYL)PHENYL]METHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE
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Overview
Description
N’-[(E)-[4-(METHYLSULFANYL)PHENYL]METHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a phenyl group, a cyclopropane ring, and a carbohydrazide moiety, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[4-(METHYLSULFANYL)PHENYL]METHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE typically involves the condensation of 4-(methylsulfanyl)benzaldehyde with 2-phenylcyclopropane-1-carbohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[4-(METHYLSULFANYL)PHENYL]METHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and methylsulfanyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N’-[(E)-[4-(METHYLSULFANYL)PHENYL]METHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N’-[(E)-[4-(METHYLSULFANYL)PHENYL]METHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[4-(METHYLSULFANYL)PHENYL]METHYLIDENE]-3-(2-THIENYL)-1H-PYRAZOLE-4-CARBOHYDRAZIDE
- N’-[(E)-[4-(METHYLSULFANYL)PHENYL]METHYLIDENE]-1,4,5,6-TETRAHYDROCYCLOPENTA[C]PYRAZOLE-3-CARBOHYDRAZIDE
Uniqueness
N’-[(E)-[4-(METHYLSULFANYL)PHENYL]METHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE is unique due to its cyclopropane ring, which imparts rigidity and distinct chemical properties compared to other similar compounds. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[(E)-(4-methylsulfanylphenyl)methylideneamino]-2-phenylcyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-22-15-9-7-13(8-10-15)12-19-20-18(21)17-11-16(17)14-5-3-2-4-6-14/h2-10,12,16-17H,11H2,1H3,(H,20,21)/b19-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXBXJVTQVQFDV-XDHOZWIPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=NNC(=O)C2CC2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=N/NC(=O)C2CC2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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